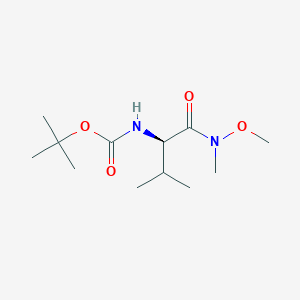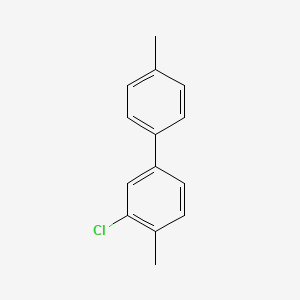![molecular formula C12H16ClNO4 B1422902 2-クロロ-N-[(2,4,6-トリメトキシフェニル)メチル]アセトアミド CAS No. 1306606-37-0](/img/structure/B1422902.png)
2-クロロ-N-[(2,4,6-トリメトキシフェニル)メチル]アセトアミド
概要
説明
2-Chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, an acetamide group, and a trimethoxyphenyl moiety
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The trimethoxyphenyl group in this compound has shown potential biological activity, including anti-cancer properties by inhibiting tubulin. This makes it a candidate for further research in drug development.
Medicine: Due to its biological activity, 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide may be explored for its therapeutic potential in treating various diseases, including cancer.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
Target of Action
The primary targets of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is believed that the compound may interact with its targets through a process of nucleophilic substitution or free radical bromination .
Biochemical Pathways
The biochemical pathways affected by 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Based on its chemical structure, it is plausible that it may be involved in pathways related to aromatic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Given its molecular weight of 27372 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently under investigation. As more research is conducted, we will gain a better understanding of the compound’s effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide typically involves the reaction of 2,4,6-trimethoxybenzylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of hydroxyl groups on the aromatic ring.
Reduction: Conversion of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other functional groups.
類似化合物との比較
2-Chloro-N-[(2,4,6-trimethoxyphenyl)ethyl]acetamide
2-Chloro-N-[(2,4,6-trimethoxyphenyl)propyl]acetamide
2-Chloro-N-[(2,4,6-trimethoxyphenyl)butyl]acetamide
Uniqueness: 2-Chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide stands out due to its specific molecular structure, which influences its reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potency compared to similar compounds.
特性
IUPAC Name |
2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMZXLYGGNVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


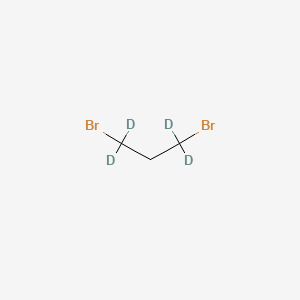
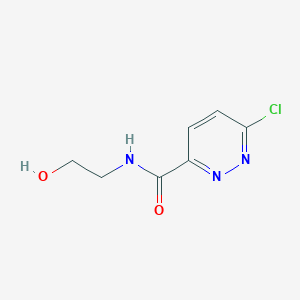
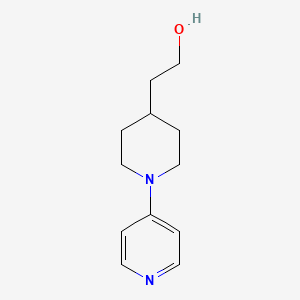
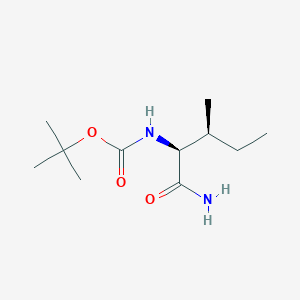
![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)
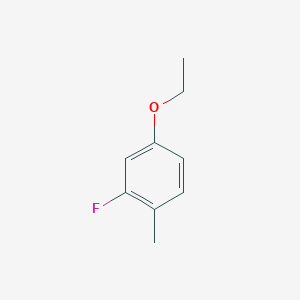
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)
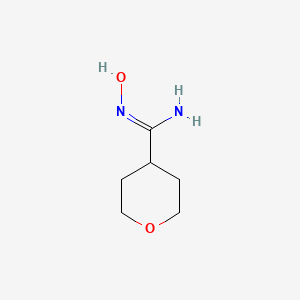
![Methyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B1422837.png)
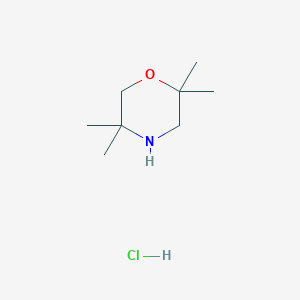
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)
